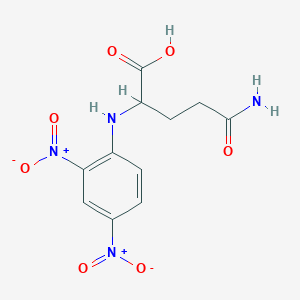

N2-(2,4-Dinitrophenyl)-L-glutamine

Description

Overview of Dinitrophenyl (DNP) Grouping in Biochemical Research

The dinitrophenyl (DNP) group is a chemical moiety that can be introduced into molecules containing free amino groups. buffalostate.edu This is most famously achieved using 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, named after Frederick Sanger who pioneered its use in sequencing the protein insulin. fsu.edugbiosciences.com The reaction involves a nucleophilic aromatic substitution where the N-terminal amino group of a peptide or a free amino acid attacks the electron-deficient benzene (B151609) ring of FDNB, displacing the fluorine atom. fsu.edu

This process, known as dinitrophenylation, results in the formation of a stable, yellow-colored DNP-derivative. creative-biolabs.com The DNP group's strong chromophore (light-absorbing part) makes these derivatives easily detectable and quantifiable by spectrophotometry. gbiosciences.com Furthermore, the DNP-amino acid bond is resistant to acid hydrolysis, a process used to break down proteins into individual amino acids. This stability allows for the recovery and identification of the original N-terminal amino acid after the rest of the peptide has been broken down. gbiosciences.comcreative-biolabs.com This technique was a cornerstone of early protein sequencing efforts. nih.gov

Significance of L-Glutamine as a Biologically Relevant Amino Acid

L-glutamine is the most abundant free amino acid in the human body and plays a central role in a vast array of metabolic processes. nih.gov While it can be synthesized by the body, under certain conditions of stress or illness, the demand for glutamine can exceed the body's capacity to produce it, making it a conditionally essential amino acid. nih.gov

Its biological functions are multifaceted and crucial for health:

Protein and Lipid Synthesis: Like all proteinogenic amino acids, L-glutamine is a fundamental building block for the synthesis of proteins. nih.gov

Nitrogen Transport: With two nitrogen atoms, glutamine is a key molecule for the transport of nitrogen between tissues. nih.gov

Cellular Energy Source: It serves as a significant fuel source for rapidly dividing cells, including immune cells and enterocytes (cells of the small intestine). nih.gov

Immune Function: The immune system heavily relies on glutamine as a primary fuel source. nih.gov

Acid-Base Balance: It plays a role in the kidney's regulation of acid-base balance through the production of ammonium. nih.gov

Neurotransmitter Precursor: In the central nervous system, glutamine is a precursor for the synthesis of neurotransmitters.

Given its central role in metabolism, the accurate measurement of glutamine levels in biological fluids is often of interest in clinical and research settings.

Rationale for Dinitrophenylation of L-Glutamine in Academic Investigations

The dinitrophenylation of L-glutamine to form N2-(2,4-Dinitrophenyl)-L-glutamine is performed to facilitate its analysis. While modern methods exist, the principles of DNP derivatization remain relevant in biochemical education and certain research applications.

The primary reasons for creating this derivative include:

Enhanced Detection: The DNP group provides a strong UV-visible signal, allowing for sensitive detection using techniques like High-Performance Liquid Chromatography (HPLC). gbiosciences.com

Improved Separation: The addition of the bulky, nonpolar DNP group significantly alters the chemical properties of glutamine, which can improve its separation from other amino acids in a mixture using chromatographic techniques like Thin-Layer Chromatography (TLC), paper chromatography, and HPLC. nih.govnih.gov

N-Terminal Identification: In the context of a peptide or protein, if glutamine is the N-terminal residue, its dinitrophenylation allows for its specific identification after hydrolysis of the peptide chain. fsu.educreative-biolabs.com

The synthesis of this compound is typically achieved by reacting L-glutamine with 2,4-dinitrofluorobenzene in a mildly alkaline solution, often with sodium hydrogencarbonate.

Detailed Research Findings

The derivatization of amino acids with the DNP group has been a foundational technique for their separation and identification. Various chromatographic methods have been employed to analyze these derivatives.

Chromatographic Separation Data

Thin-layer chromatography (TLC) and paper chromatography are classic methods for separating DNP-amino acids. The separation is based on the differential partitioning of the compounds between a stationary phase (e.g., silica (B1680970) gel on a TLC plate or cellulose (B213188) in paper) and a mobile phase (a solvent system). The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific chromatographic system.

Below is a table of Rf values for L-glutamine and other selected amino acids from a paper chromatography experiment. While this data is for the underivatized amino acids, it illustrates the principle of separation. The dinitrophenylation would alter these values but the goal of achieving separation remains the same.

Table 1: Rf Values of Selected Amino Acids in Paper Chromatography

| Amino Acid | 3-Letter Abbreviation | 1-Letter Abbreviation | Rf Value x 10 |

|---|---|---|---|

| Alanine | ALA | A | 5.1 |

| Aspartic Acid | ASP | D | 0.7 |

| Glutamine | GLN | Q | 1.4 |

| Glutamic Acid | GLU | E | 1.8 |

| Glycine (B1666218) | GLY | G | 4.1 |

| Leucine | LEU | L | 10 |

| Phenylalanine | PHE | F | 9.6 |

| Serine | SER | S | 3.1 |

| Tyrosine | TYR | Y | 8.0 |

| Valine | VAL | V | 8.5 |

Data sourced from Aboderin A.A., Int. J. Biochem. 2:537-544 (1971) as cited in an online laboratory manual. fsu.edu

High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative method for separating and analyzing amino acid derivatives. In HPLC, the time it takes for a compound to pass through the column to the detector is known as its retention time, which is a highly reproducible characteristic under specific conditions (e.g., column type, mobile phase composition, flow rate).

The following table presents the retention times for L-glutamine and other amino acids from an HPLC analysis. As with the paper chromatography data, this is for the underivatized amino acids but demonstrates the principle of separation by this technique. The derivatization to this compound would result in a different, but equally characteristic, retention time.

Table 2: HPLC Retention Times of Selected Amino Acids

| Amino Acid | Retention Time (minutes) |

|---|---|

| Aspartate | 6.1 |

| Glutamate | 7.7 |

| Asparagine | 10.1 |

| Serine | 12.4 |

| Glycine | 12.8 |

| Histidine | 13.8 |

| Arginine | 14.1 |

| Threonine | 17.0 |

| Alanine | 17.8 |

| Proline | 18.2 |

| Tyrosine | 24.1 |

| Valine | 25.0 |

| Methionine | 25.8 |

| Isoleucine | 28.3 |

| Leucine | 28.5 |

| Phenylalanine | 29.4 |

Data from a chromatogram of 19 amino acids. researchgate.net Note: In many HPLC systems for underivatized amino acids, glutamine and asparagine can be difficult to resolve and may co-elute or have very similar retention times. This particular dataset lists asparagine but not glutamine, highlighting a common analytical challenge that derivatization with DNP can help to overcome.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-(2,4-dinitroanilino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O7/c12-10(16)4-3-8(11(17)18)13-7-2-1-6(14(19)20)5-9(7)15(21)22/h1-2,5,8,13H,3-4H2,(H2,12,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIFDVJRECUYJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1602-41-1 | |

| Record name | NSC89620 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for N2 2,4 Dinitrophenyl L Glutamine and Analogs

Strategies for Direct Dinitrophenylation of L-Glutamine

The most direct route to N2-(2,4-dinitrophenyl)-L-glutamine involves the reaction of L-glutamine with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), commonly known as Sanger's reagent. nih.govresearchgate.netwikipedia.org This reaction specifically targets the primary amine of the amino acid's N-terminus.

Chemical Reaction Pathways for N-Terminal Dinitrophenylation

The fundamental reaction for the synthesis of this compound is a nucleophilic aromatic substitution. nih.govluxembourg-bio.com The amino group of L-glutamine acts as a nucleophile, attacking the electron-deficient carbon atom of DNFB that is bonded to the highly electronegative fluorine atom. The two nitro groups on the benzene (B151609) ring of DNFB are strong electron-withdrawing groups, which activate the ring towards nucleophilic attack.

The reaction proceeds as follows:

The lone pair of electrons on the nitrogen atom of the α-amino group of L-glutamine attacks the C1 position of 1-fluoro-2,4-dinitrobenzene.

This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex.

The complex then stabilizes by eliminating the fluoride (B91410) ion, resulting in the formation of a stable C-N bond and yielding this compound. luxembourg-bio.com

This method, first described by Frederick Sanger for the sequencing of proteins, provides a reliable pathway for the preparation of DNP-amino acids. wikipedia.orgnih.gov

Optimization of Reaction Parameters for Dinitrophenylation

The efficiency and yield of the dinitrophenylation of L-glutamine are influenced by several key reaction parameters. Careful optimization of these conditions is necessary to maximize product formation and minimize side reactions.

| Parameter | Optimal Condition/Range | Rationale & Findings |

| pH | 8.0 - 9.5 | The nucleophilicity of the amino group is crucial. A basic pH ensures that the α-amino group is in its deprotonated, more nucleophilic state. However, excessively high pH can lead to hydrolysis of the DNFB reagent. Studies have shown that a pH of around 9.4 can be optimal for the dinitrophenylation of some enzymes. nih.gov |

| Temperature | Room Temperature (25°C) to 37°C | The reaction is typically carried out at room temperature to avoid degradation of the reactants and products. nih.gov Some studies on related enzymatic processes involving glutamine show stability and activity up to 37°C or slightly higher, suggesting that a mild increase in temperature could potentially increase the reaction rate without significant decomposition. sigmaaldrich.comnih.gov |

| Solvent | Aqueous-organic mixtures (e.g., water-ethanol) | L-glutamine is water-soluble, while DNFB is more soluble in organic solvents. A biphasic or homogeneous mixture, such as an ethanol-water solution, is often used to facilitate the reaction between the two starting materials. nih.gov The use of solvents like chloroform, benzene, or propylene (B89431) glycol for DNFB has also been noted. sigmaaldrich.com |

| Stoichiometry | Slight excess of DNFB | Using a slight molar excess of DNFB can help to drive the reaction to completion. However, a large excess should be avoided to simplify the purification of the final product. |

| Reaction Time | 2 - 4 hours | The reaction is generally allowed to proceed for several hours to ensure complete conversion. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to determine the optimal reaction time. |

Incorporation of this compound into Peptidic Structures

The integration of DNP-glutamine into peptides is a valuable tool for creating probes and modified peptides for various research purposes. This can be achieved through both solid-phase and enzymatic synthesis methods.

Solid-Phase Peptide Synthesis Techniques Utilizing DNP-Glutamine Residues

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. uva.nlbachem.com The use of pre-synthesized this compound, often protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino group (Fmoc-Gln(DNP)-OH), allows for its site-specific incorporation into a peptide sequence.

The general cycle for incorporating Fmoc-Gln(DNP)-OH into a growing peptide chain using Fmoc/tBu chemistry involves:

Deprotection: The Fmoc group of the N-terminal amino acid on the resin-bound peptide is removed using a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). uci.edu

Washing: The resin is thoroughly washed to remove excess piperidine and the Fmoc cleavage byproducts.

Coupling: The pre-activated Fmoc-Gln(DNP)-OH is added to the resin. Activation is commonly achieved using coupling reagents like HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIEA). youtube.com

Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.

This cycle is repeated for each subsequent amino acid in the desired sequence. The DNP group on the glutamine side chain is stable to the standard conditions of Fmoc-based SPPS. chemicalbook.com

| Step | Reagents & Conditions | Purpose |

| Resin Selection | Rink Amide or 2-Chlorotrityl resin | Choice depends on the desired C-terminal functionality (amide or carboxylic acid). uci.edu |

| Fmoc Deprotection | 20% Piperidine in DMF | Removal of the temporary Nα-Fmoc protecting group. |

| Amino Acid Activation & Coupling | Fmoc-Gln(DNP)-OH, HCTU, DIEA in DMF | Formation of the peptide bond. |

| Final Cleavage | Trifluoroacetic acid (TFA) with scavengers | Cleavage of the peptide from the resin and removal of side-chain protecting groups. |

Enzymatic Synthesis Approaches for DNP-Modified Peptides

Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods, often proceeding under mild aqueous conditions. nih.gov Enzymes such as ligases can be used to join peptide fragments, one of which could contain a DNP-glutamine residue.

Sortase A , a transpeptidase from Staphylococcus aureus, is a particularly useful enzyme for peptide ligation. It recognizes a specific C-terminal sorting signal (LPXTG) and cleaves the peptide bond between the threonine and glycine (B1666218) residues, forming a thioacyl intermediate. This intermediate can then react with an N-terminal glycine nucleophile to form a new peptide bond. nih.gov Research has demonstrated that Sortase A can successfully ligate peptides containing a dinitrophenyl (Dnp) chromophore, indicating its tolerance for such modifications. nih.gov This opens up the possibility of enzymatically ligating a peptide fragment containing this compound to another peptide or protein.

Peptiligase and its engineered variant Omniligase-1 are other powerful peptide ligases. While the wild-type Peptiligase has a narrow substrate scope for the acyl acceptor, Omniligase-1 has been engineered to accept a much broader range of amino acids at the P1' and P2' positions, including glutamine. nih.govuva.nl Although direct studies on the ligation of DNP-glutamine containing peptides using Omniligase-1 are not yet prevalent, its expanded substrate tolerance suggests it is a promising candidate for such applications.

Isotopic Labeling Approaches for this compound

Isotopically labeled this compound is a valuable tool for quantitative proteomics and metabolic studies using mass spectrometry. nih.gov Labeling can be introduced into either the glutamine moiety or the dinitrophenyl group.

A feasible synthetic route to isotopically labeled this compound involves a two-step process:

Synthesis of Isotopically Labeled Precursors:

Labeled L-Glutamine: L-Glutamine can be synthesized with stable isotopes such as ¹³C and ¹⁵N. For instance, ¹⁵N₂-L-glutamine can be produced through a combined chemical and enzymatic synthesis from inexpensive precursors. uva.nl This involves the synthesis of labeled glutamic acid followed by amidation.

Labeled 2,4-Dinitrofluorobenzene: While less common, it is possible to synthesize ¹³C-labeled DNFB. For example, ¹⁴C-labeled 1-chloro-2,4-dinitrobenzene (B32670) has been used as a precursor to synthesize other labeled compounds, and a similar approach could be adapted for ¹³C labeling. mdpi.com

Reaction of Labeled Precursors:

The isotopically labeled L-glutamine (e.g., [¹⁵N₂]-L-glutamine) can then be reacted with unlabeled DNFB under the optimized conditions described in section 2.1.2 to yield N2-(2,4-dinitrophenyl)-[¹⁵N₂]-L-glutamine.

Alternatively, unlabeled L-glutamine can be reacted with a synthesized isotopically labeled DNFB (e.g., [¹³C₆]-DNFB) to produce N2-([¹³C₆]-2,4-dinitrophenyl)-L-glutamine.

A modular synthetic route has been developed for hyperpolarized [5-¹³C, 4,4-²H₂, 5-¹⁵N]-L-glutamine, demonstrating the feasibility of producing glutamine with multiple stable isotope enrichments. nih.gov This labeled glutamine could then be dinitrophenylated.

| Labeled Precursor | Resulting Labeled Product | Potential Application |

| [¹⁵N₂]-L-Glutamine | N2-(2,4-Dinitrophenyl)-[¹⁵N₂]-L-glutamine | Tracing the metabolic fate of the glutamine nitrogen atoms. |

| [U-¹³C₅]-L-Glutamine | N2-(2,4-Dinitrophenyl)-[U-¹³C₅]-L-glutamine | Tracing the carbon backbone of glutamine in metabolic pathways. |

| [¹³C₆]-2,4-Dinitrofluorobenzene | N2-([¹³C₆]-2,4-Dinitrophenyl)-L-glutamine | Used as an internal standard for quantitative mass spectrometry of DNP-peptides. |

Applications of N2 2,4 Dinitrophenyl L Glutamine in Biochemical and Immunological Studies

N2-(2,4-Dinitrophenyl)-L-glutamine as a Hapten for Immunological Research

The dinitrophenyl group is a classic example of a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. youtube.com This property makes DNP-Gln a valuable reagent in immunology.

Mechanisms of Hapten-Carrier Conjugation and Immune Response Induction

Haptens like the DNP group in DNP-Gln are not immunogenic on their own because they are too small to be recognized by and to activate the immune system's components. creative-biolabs.com To generate an immune response, the hapten must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). creative-biolabs.comresearchgate.net This process is known as hapten-carrier conjugation.

Once the DNP-Gln-carrier conjugate is introduced into an organism, it is processed by antigen-presenting cells (APCs). The carrier protein is broken down into smaller peptides, which are then presented on the surface of the APCs by Major Histocompatibility Complex (MHC) class II molecules. creative-biolabs.com T-helper cells that recognize these carrier peptides become activated.

Simultaneously, B-cells with surface receptors (antibodies) that can specifically bind to the DNP hapten portion of the conjugate also recognize and internalize the entire hapten-carrier complex. creative-biolabs.com The B-cell then processes the carrier protein and presents its peptides on its own MHC class II molecules. The activated T-helper cells can then recognize the peptide-MHC complex on the B-cell surface, leading to the activation of the B-cell. This activated B-cell proliferates and differentiates into plasma cells that produce and secrete large quantities of antibodies specific for the DNP hapten. creative-biolabs.com

The density of the hapten on the carrier molecule is a critical factor in determining the nature of the immune response. A low to intermediate degree of hapten conjugation tends to be immunogenic, leading to antibody production. nih.gov In contrast, a very high degree of conjugation can sometimes induce immunological tolerance, a state of unresponsiveness to the hapten. nih.gov

A study investigating the immune response to a DNP conjugate of a synthetic polymer containing L-glutamic acid, L-alanine, and L-tyrosine (DNP-GAT) in mice demonstrated the requirement of an adjuvant, such as muramyl dipeptide (MDP), to elicit a significant anti-DNP antibody response. nih.gov This study highlighted that the adjuvant primarily primed the T-cells specific for the carrier, which in turn helped to stimulate the DNP-specific B-cells. nih.gov

Utility in Antibody Development and Immunodiagnostic Assays

The ability to generate a robust and specific antibody response against the DNP moiety makes DNP-Gln and similar DNP-conjugates highly useful for the development of antibodies and their application in various immunodiagnostic assays. biocompare.comsynabs.be

Monoclonal and polyclonal antibodies with high affinity and specificity for the DNP group can be produced by immunizing animals with DNP-carrier conjugates. researchgate.netnih.gov These anti-DNP antibodies are valuable reagents in many laboratory techniques. For instance, they are widely used in enzyme-linked immunosorbent assays (ELISA), western blotting, and immunohistochemistry. biocompare.comfortislife.com

In a typical ELISA setup, a DNP-labeled molecule can be detected and quantified using an anti-DNP antibody conjugated to an enzyme. eaglebio.comassaygenie.com This provides a versatile and sensitive detection system. Competitive ELISAs for quantifying small molecules, including L-glutamine itself, can be developed using DNP-Gln. eaglebio.comassaygenie.comimmusmol.comimmusmol.comabclonal.com In such an assay, free L-glutamine in a sample would compete with a fixed amount of DNP-Gln for binding to a limited number of anti-glutamine antibody sites. The amount of bound DNP-Gln can then be detected using an enzyme-linked anti-DNP antibody, allowing for the indirect quantification of the L-glutamine in the sample.

The high affinity of anti-DNP antibodies for the DNP group has been well-characterized. Studies have reported the generation of murine monoclonal antibodies to DNP with affinities in the range of 10¹⁰ to 10¹¹ M⁻¹. nih.gov This strong and specific interaction is fundamental to the utility of DNP-based detection systems in research and diagnostics. Furthermore, naturally occurring antibodies specific to the DNP group have even been found in normal human serum, indicating a potential for pre-existing immunity that researchers must consider. nih.gov

Probing Enzyme-Substrate Interactions and Reaction Kinetics

The introduction of the DNP group to L-glutamine can also be exploited to study enzyme-substrate interactions and reaction kinetics, particularly for enzymes that utilize glutamine as a substrate.

Design and Application in Fluorogenic Substrates for Specific Enzymes

While direct evidence for the use of this compound in fluorogenic substrates is not prominent in the reviewed literature, the principles of designing such substrates are well-established. A fluorogenic substrate is a molecule that is non-fluorescent or has low fluorescence but is converted into a highly fluorescent product by the action of a specific enzyme. The DNP group is known to be a quencher of fluorescence. Therefore, a fluorogenic substrate could potentially be designed by linking a fluorescent group to L-glutamine and then attaching the DNP group in a position where it quenches the fluorescence. When an enzyme, such as a glutaminase (B10826351) or another glutamine-utilizing enzyme, cleaves the DNP-Gln molecule, the DNP quencher would be released, resulting in an increase in fluorescence. This change in fluorescence can be monitored in real-time to measure enzyme activity.

Kinetic Analysis of Enzyme Activity with DNP-Modified Substrates

The modification of a substrate with a bulky group like DNP can significantly alter its interaction with an enzyme and thus affect the kinetics of the reaction. nih.gov The study of how an enzyme's activity is affected by a modified substrate like DNP-Gln can provide valuable insights into the enzyme's active site and mechanism.

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. nih.gov Key parameters in enzyme kinetics include the Michaelis-Menten constant (Km), which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat), which represents the turnover number of the enzyme. nih.govnih.govnih.gov

By comparing the kinetic parameters (Km and kcat) of an enzyme with its natural substrate (L-glutamine) to those with DNP-Gln, researchers can deduce information about the steric and electronic requirements of the enzyme's active site. For example, a significant increase in Km for DNP-Gln would suggest that the DNP group hinders the binding of the substrate to the enzyme's active site. Conversely, a change in kcat would indicate that the modification affects the catalytic efficiency of the enzyme.

Investigations into Amino Acid and Nitrogen Metabolism with DNP-Glutamine Analogs

Glutamine is a central molecule in cellular metabolism, serving as a key source of both carbon and nitrogen for various biosynthetic pathways, including the synthesis of other amino acids and nucleotides. nih.govnih.govnih.govyoutube.com The use of glutamine analogs is a common strategy to investigate these complex metabolic networks.

While direct tracing studies using this compound are not extensively documented, its potential as a tool in this area is significant. The DNP label provides a way to track the fate of the glutamine molecule or its metabolic derivatives within a cell or organism. For example, if DNP-Gln were taken up by cells, its subsequent localization and transformation could be monitored using anti-DNP antibodies.

Studies on glutamine metabolism in cancer cells have shown a shift in how glutamine's nitrogen is utilized during malignant progression, with an increased diversion towards nucleotide biosynthesis. nih.gov The use of glutamine analogs and inhibitors has been instrumental in dissecting these pathways. nih.govnih.gov For instance, inhibitors of glutamine metabolism can have both immunomodulatory and direct anti-proliferative effects on cancer cells. nih.gov

The table below summarizes the key applications of DNP-Gln and related compounds discussed in this article.

| Application Area | Specific Use of DNP-Gln or Related Compound | Key Findings/Significance |

| Immunological Research | Hapten-Carrier Conjugate: DNP-Gln conjugated to a carrier protein. | Induces a specific and robust antibody response against the DNP hapten, enabling the study of immune mechanisms. |

| Antibody Development: Immunization with DNP-carrier conjugates. | Production of high-affinity monoclonal and polyclonal anti-DNP antibodies. nih.gov | |

| Immunodiagnostic Assays: DNP-labeled molecules and anti-DNP antibodies. | Used in sensitive detection systems like ELISA for the quantification of various analytes. eaglebio.comassaygenie.com | |

| Enzyme-Substrate Interactions | Potential Fluorogenic Substrate: DNP as a fluorescence quencher. | Theoretical application to design real-time enzyme activity assays. |

| Kinetic Analysis: Comparing enzyme kinetics with L-glutamine vs. DNP-Gln. | Provides insights into the steric and electronic properties of an enzyme's active site. | |

| Amino Acid & Nitrogen Metabolism | Potential Metabolic Tracer: DNP as a tag to follow glutamine's fate. | Could be used to track the uptake and metabolic conversion of glutamine in cells. |

| Studying Metabolic Pathways: As a glutamine analog. | Can help in dissecting the complex roles of glutamine in nitrogen and carbon metabolism in various organisms. frontiersin.org |

Tracing Metabolic Pathways of Glutamine Derivatives.

There is no available research data detailing the use of this compound as a tracer molecule to follow the metabolic pathways of glutamine derivatives. Studies in this area typically rely on isotopic labeling to follow the carbon and nitrogen atoms from glutamine as they are incorporated into other molecules. nih.gov The introduction of a bulky dinitrophenyl group at the N2 position would likely alter the compound's chemical properties and biological activity significantly, potentially making it an unsuitable analog for tracing the natural metabolic routes of glutamine.

Studies on Nitrogen Transfer and Assimilation Processes.

Similarly, no studies have been identified that employ this compound to investigate the intricate processes of nitrogen transfer and assimilation. These processes, fundamental in both prokaryotic and eukaryotic organisms, involve a series of enzymatic reactions where the amide nitrogen of glutamine is transferred to other molecules. nih.govnih.gov The modification of the primary amino group with a dinitrophenyl moiety would sterically and electronically hinder its participation in the enzymatic reactions central to nitrogen transfer, such as those catalyzed by aminotransferases.

Advanced Analytical and Characterization Techniques for N2 2,4 Dinitrophenyl L Glutamine

Chromatographic Separation and Detection

Chromatography is the cornerstone for the analysis of DNP-amino acids, enabling both qualitative and quantitative assessments. The choice of chromatographic method depends on the analytical goal, such as purity determination or the resolution of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and performing quantitative analysis of DNP-L-glutamine. Reversed-phase HPLC (RP-HPLC) is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase.

Detailed research findings indicate that a simple isocratic method can be developed for amino acids like L-glutamine using a C18 (ODS) column with a mobile phase consisting of water and an organic modifier like methanol (B129727) or acetonitrile. researchgate.net For DNP-derivatives, which are more nonpolar, similar systems are effective. For instance, N2-(4-nitrophenyl)-L-glutamine, a structurally related compound, can be analyzed using a reverse-phase method with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The inclusion of an acid is critical for ensuring good peak shape by suppressing the ionization of any free carboxyl groups.

Method validation is a critical aspect of quantitative HPLC analysis, ensuring the results are reliable. Validation parameters include selectivity, linearity, accuracy, precision, and robustness. researchgate.net For L-glutamine, a validated ion-exchange chromatography method demonstrated linearity in the range of 4-50 µg/mL with an accuracy of 99.78%. scirp.orgscirp.org Similar validation would be required for a DNP-L-glutamine assay to establish it for quality control purposes. The detection of DNP-amino acids is typically performed using a UV detector, as the dinitrophenyl group is a strong chromophore, with a maximum absorbance around 360-370 nm. sfu.ca

Table 1: Typical HPLC Conditions for DNP-Amino Acid Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (ODS), 5 µm | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elution of the DNP-amino acid. Formic acid improves peak shape. |

| Elution | Isocratic or Gradient | Isocratic for simple mixtures; Gradient for complex samples. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Detection | UV at 370 nm | Specific detection of the DNP chromophore. sfu.ca |

| Temperature | Ambient or 40°C | To ensure reproducible retention times. |

Planar chromatography, particularly thin-layer chromatography (TLC), offers a valuable method for the separation of amino acids and their derivatives. While HPLC is often preferred for quantitative analysis, TLC is a powerful tool for qualitative screening and can be adapted for the resolution of stereoisomers like diastereomers and enantiomers.

The resolution of diastereomeric peptides has been demonstrated using conventional achiral stationary phases in RP-HPLC, suggesting that subtle differences in stereochemistry can be sufficient for separation. nih.govmdpi.com This principle extends to planar chromatography. For the separation of amino acid mixtures, microcrystalline cellulose (B213188) is a common stationary phase. researchgate.net The key to resolving closely related compounds, such as diastereomers of DNP-amino acids, lies in the optimization of the mobile phase composition. researchgate.net A ternary mobile phase, for example, consisting of butanol, glacial acetic acid, and water, has been optimized to separate mixtures of standard amino acids. researchgate.netresearchgate.net By systematically adjusting the solvent ratios, the resolution between adjacent spots on the TLC plate can be maximized. researchgate.net

For enantiomeric resolution, a chiral selector is typically required. This can be incorporated into the stationary phase (chiral TLC plates) or added to the mobile phase. However, a more common strategy for separating enantiomers on achiral phases is pre-column derivatization with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomeric derivatives can then be separated using standard planar chromatography methods due to their different physicochemical properties.

The successful separation of DNP-amino acids, especially in complex mixtures containing other derivatives, hinges on the careful optimization of the mobile and stationary phases. nih.gov The goal is to manipulate the selectivity of the chromatographic system to achieve baseline resolution of all components.

Stationary Phase Selection: The choice of stationary phase is the first critical decision. rjptonline.org While standard C18 columns are widely used, other chemistries can offer different selectivity. nih.gov For polar analytes like amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that uses a polar stationary phase (e.g., amide) and a primarily organic mobile phase. HILIC can provide better retention for very polar compounds that elute too quickly in reversed-phase systems. Chiral stationary phases (CSPs), such as those derived from crown ethers or cinchona alkaloids, are specifically designed for the direct separation of enantiomers and diastereomers without derivatization. mdpi.comchiraltech.com

Mobile Phase Optimization: Once a stationary phase is chosen, the mobile phase composition is optimized. Key parameters include:

Organic Modifier: The type (e.g., acetonitrile, methanol) and concentration of the organic solvent in a reversed-phase system control the retention time. rjptonline.org

pH: Adjusting the pH of the mobile phase with buffers (e.g., phosphate, formate) is crucial as it affects the ionization state of the analyte, which in turn influences its retention. nih.govrjptonline.org

Ion-Pairing Reagents: For ionic or highly polar analytes, adding an ion-pairing reagent to the mobile phase can improve retention and peak shape on a reversed-phase column. nih.gov

A systematic approach to optimization often involves screening different combinations of columns and mobile phases, followed by fine-tuning parameters like the gradient slope and buffer concentration to achieve the desired separation.

Table 2: Parameters for Chromatographic Optimization

| Parameter | Variable | Effect on Separation |

|---|---|---|

| Stationary Phase | Phase Chemistry (C18, Amide, Chiral) | Alters the primary interaction mechanism (hydrophobic, hydrophilic, chiral). rjptonline.org |

| Particle Size | Affects column efficiency and back pressure. | |

| Mobile Phase | Solvent Ratio (e.g., ACN:H₂O) | Controls retention time and overall resolution. rjptonline.org |

| pH | Affects analyte ionization and retention, altering selectivity. nih.gov | |

| Additives (Buffers, Ion-Pair Reagents) | Improves peak shape and can modify retention characteristics. nih.gov |

Mass Spectrometry-Based Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of DNP-L-glutamine, offering high sensitivity and structural information. It is almost always coupled with a chromatographic separation technique, most commonly liquid chromatography.

LC-MS/MS combines the separation capabilities of HPLC with the detection power of tandem mass spectrometry. This hybrid technique is the gold standard for both the definitive identification and precise quantification of analytes in complex matrices. jfda-online.com

For structural identification, the mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact DNP-L-glutamine molecule (the precursor ion). This precursor ion is then selected and fragmented inside the mass spectrometer, and the m/z of the resulting fragment ions (product ions) are measured. plos.org This fragmentation pattern is unique to the molecule's structure and serves as a highly specific fingerprint for its identification.

For quantification, a technique called Multiple Reaction Monitoring (MRM) is often employed. In MRM, the mass spectrometer is set to specifically monitor one or more unique precursor-to-product ion transitions for DNP-L-glutamine. plos.org This approach is exceptionally selective and sensitive, as it filters out noise from other co-eluting compounds, allowing for accurate quantification even at very low levels. nih.gov The method requires validation, including establishing linearity, limits of detection (LOD), and limits of quantification (LOQ). nih.gov

Table 3: Illustrative LC-MS/MS Parameters for Amino Acid Analysis

| Parameter | Setting | Description |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes amino acid derivatives. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Specific monitoring of precursor/product ion transitions for quantification. plos.org |

| Precursor Ion (Q1) | [M+H]⁺ of DNP-Gln | Selects the protonated molecular ion of the target analyte. |

| Product Ion (Q3) | Characteristic fragment of DNP-Gln | Specific fragment ion used for confirmation and quantification. plos.org |

| Collision Gas | Argon | Used to induce fragmentation of the precursor ion. |

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method that provides the highest level of accuracy and precision for quantitative analysis. nih.gov It is considered a primary ratio method of measurement and is used by national metrology institutes, such as the National Institute of Standards and Technology (NIST), to certify standard reference materials. nih.govrsc.org

The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (e.g., DNP-L-glutamine containing ¹³C or ¹⁵N atoms) to the sample before any processing or analysis. This labeled compound acts as an ideal internal standard because it is chemically identical to the native analyte and behaves the same way during extraction, derivatization, and chromatographic separation. nih.gov

During the final MS analysis, the instrument measures the ratio of the signal from the native (unlabeled) analyte to the signal from the isotopically labeled standard. Because the amount of the labeled standard added is precisely known, this ratio allows for a highly accurate calculation of the native analyte's concentration in the original sample. nih.gov A key advantage of this method is that it inherently corrects for any sample loss that may occur during the analytical workflow, as both the labeled and unlabeled forms will be lost in the same proportion. rsc.org This makes IDMS an exceptionally robust and reliable technique for high-precision measurement. nih.gov

Chiral Analysis of N2-(2,4-Dinitrophenyl)-L-glutamine

The chiral center in the glutamine moiety of this compound necessitates stereospecific analytical methods to differentiate between its enantiomers. Chiral analysis is fundamental in various scientific fields where the specific three-dimensional structure of a molecule dictates its biological activity and function.

Derivatization Strategies for Indirect Chiral Resolution Using Reagents such as Marfey's Reagent and its Analogs

Indirect chiral resolution is a powerful strategy that involves the pre-column derivatization of enantiomeric mixtures with a chiral derivatizing agent to form diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation using standard achiral chromatographic techniques.

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), and its analogs are widely employed for this purpose in the analysis of amino acids and their derivatives. nih.govspringernature.com The reagent's primary amine group reacts with the amino group of the target molecule, such as this compound, to yield stable diastereomeric derivatives. springernature.com The dinitrophenyl group in the reagent provides a strong chromophore, which facilitates detection at around 340 nm with high sensitivity. springernature.comfishersci.com

The separation of these diastereomers is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). springernature.comspringernature.com A key principle of this separation is that the diastereomer formed from the D-enantiomer of the analyte often exhibits stronger intramolecular bonding. This increased non-polarity leads to greater retention on the nonpolar stationary phase of the RP-HPLC column, resulting in a later elution time compared to the diastereomer formed from the L-enantiomer. fishersci.com

Advanced versions of Marfey's reagent, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), have been developed to offer enhanced sensitivity and better separation of the derivatized amino acids. mdpi.com The derivatization process is generally straightforward and can be completed within a couple of hours, yielding derivatives that remain stable for a sufficient period for analysis. fishersci.com

Table 1: Comparison of Marfey's Reagent and its Analogs

| Reagent Name | Full Chemical Name | Key Features |

|---|---|---|

| Marfey's Reagent (FDAA) | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | Forms diastereomers with amino acids, enabling separation on achiral columns. The D-derivative typically elutes later. nih.govfishersci.com |

| L-FDLA | Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | An advanced analog of Marfey's reagent that can provide higher sensitivity and improved separation for derivatized amino acids. mdpi.com |

Table 2: General Derivatization and Analysis Protocol

| Step | Description |

|---|---|

| 1. Derivatization | The sample containing this compound is mixed with a solution of Marfey's reagent (or an analog) in a suitable solvent (e.g., acetone) and a buffer (e.g., sodium bicarbonate). The mixture is then incubated. mdpi.com |

| 2. Separation | The resulting diastereomeric derivatives are separated using RP-HPLC with a suitable mobile phase gradient (e.g., triethylamine (B128534) phosphate/acetonitrile). fishersci.com |

| 3. Detection | The separated diastereomers are detected using a UV detector, typically at a wavelength of 340 nm. fishersci.com |

| 4. Quantification | The concentration of each enantiomer is determined by comparing the peak areas of the corresponding diastereomers to those of known standards. |

Assessment of Enantiomeric Purity and Isomeric Distribution

The assessment of enantiomeric purity is critical to ensure that a sample of this compound predominantly consists of the desired L-enantiomer. The presence of the D-enantiomer could have different biological effects or interfere with experimental results. The isomeric distribution refers to the relative amounts of each enantiomer present in a sample.

Following the chiral derivatization and chromatographic separation described previously, the enantiomeric purity can be quantitatively assessed. The peak areas corresponding to the L- and D-diastereomers are integrated. The enantiomeric excess (% ee) is a common metric for expressing enantiomeric purity and is calculated using the following formula:

% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

For this compound, the L-enantiomer is the expected major component.

Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) can be coupled with chiral derivatization for even more sensitive and selective analysis. mdpi.com LC-MS/MS allows for the simultaneous detection and quantification of the different isomers, even in complex biological matrices. mdpi.com This can be particularly important for studies investigating the metabolic fate of this compound, as different enantiomers may be processed differently by enzymes. For instance, in studies of related compounds like 2-methylglutamine, chiral analysis has shown that only the S-enantiomer is a substrate for certain enzymes, leading to its accumulation and distinct metabolic profile compared to the R-enantiomer. nih.gov This highlights the importance of accurately determining the isomeric distribution to understand the compound's behavior in a biological system. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Marfey's Reagent |

| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide |

| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide |

| 2-methylglutamine |

| Glutamine |

| Acetone |

| Sodium bicarbonate |

| Triethylamine phosphate |

Future Directions and Emerging Research Frontiers for Dinitrophenyl L Glutamine

Design and Synthesis of Advanced DNP-Glutamine Probes for Cellular Studies

The synthesis of N2-(2,4-Dinitrophenyl)-L-glutamine is typically achieved through the reaction of L-glutamine with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), commonly known as Sanger's reagent. gbiosciences.com This well-established nucleophilic aromatic substitution reaction provides a robust foundation for the creation of more advanced molecular probes. gbiosciences.com The future in this area lies in modifying the basic DNP-glutamine structure to create sophisticated tools for real-time visualization and quantification of glutamine dynamics within living cells.

The design of such advanced probes can be inspired by strategies used for other fluorogenic and chromogenic probes, such as those based on the structurally similar nitrobenzoxadiazole (NBD) moiety. nih.gov Key design considerations for advanced DNP-glutamine probes include:

"Turn-on" Fluorescence: A primary goal is to develop probes that are non-fluorescent or weakly fluorescent until they interact with a specific target enzyme or cellular environment. This "turn-on" mechanism provides a high signal-to-noise ratio, enabling sensitive detection of glutamine uptake or metabolism. This can be achieved by incorporating quenching groups that are cleaved or modified by specific cellular activities.

Subcellular Targeting: To investigate the role of glutamine in specific organelles, probes can be functionalized with targeting moieties. For instance, a triphenylphosphonium cation could be appended to direct the DNP-glutamine probe to the mitochondria, a key site of glutamine metabolism. Similarly, specific peptide sequences could guide the probe to other cellular compartments.

Ratiometric Sensing: Advanced probes could be designed for ratiometric imaging, where the ratio of fluorescence emission at two different wavelengths changes in response to the target. This approach provides a built-in correction for variations in probe concentration, excitation intensity, and instrument sensitivity, leading to more quantitative and reliable data.

The synthesis of these advanced probes will involve multi-step organic chemistry, starting from the basic DNP-glutamine scaffold and adding functionalities to control their photophysical properties and cellular localization.

Exploration of DNP-Glutamine in Omics-Based Research (e.g., Metabolomics, Proteomics)

The fields of metabolomics and proteomics, which involve the comprehensive analysis of metabolites and proteins, respectively, stand to benefit significantly from the use of DNP-L-glutamine. Derivatization of amino acids is a common strategy in these fields to enhance their detection and separation, particularly in mass spectrometry-based analyses.

In metabolomics , the DNP group can serve as a highly effective derivatization agent for L-glutamine. The derivatization of amino acids with reagents like Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA) has been shown to improve their chromatographic separation and ionization efficiency in liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net Similarly, DNP-L-glutamine can be readily analyzed, allowing for precise quantification of glutamine levels in complex biological samples such as cell lysates and plasma. This is particularly relevant for studying metabolic reprogramming in diseases like cancer, where many tumors exhibit a strong dependence on glutamine. nih.gov The use of isotopically labeled DNP-glutamine (e.g., with ¹³C or ¹⁵N) would further enable stable isotope tracing studies to map the metabolic fate of glutamine through various biochemical pathways. nih.gov

In proteomics , while DNP-glutamine itself is not directly incorporated into proteins, the study of glutamine metabolism is crucial for understanding protein expression and post-translational modifications. Quantitative proteomics studies have revealed significant changes in the proteome of cells under glutamine deprivation, affecting pathways related to lipid metabolism and fatty acid β-oxidation. nih.gov DNP-L-glutamine can be used as a tool to modulate glutamine-dependent pathways, and the resulting changes in protein expression can be quantified using advanced proteomics techniques like 4D-DIA (four-dimensional data-independent acquisition). mdpi.com Furthermore, the DNP moiety is a well-known hapten, meaning it can elicit a strong immune response. synabs.benih.gov This property can be exploited to develop immunoassays for detecting DNP-modified proteins or for affinity purification of proteins that interact with glutamine-related enzymes.

Table 1: Potential Applications of DNP-L-Glutamine in Omics Research

| Omics Field | Application of DNP-L-Glutamine | Research Goal |

|---|---|---|

| Metabolomics | Derivatization agent for LC-MS/MS analysis. | Accurate quantification of glutamine levels in biological samples. |

| Stable isotope-labeled DNP-glutamine tracer. | Tracing the metabolic fate of glutamine in cellular pathways. | |

| Proteomics | Tool to study the effects of glutamine pathway modulation. | Identifying proteins and pathways regulated by glutamine availability. |

| Hapten for immunoassay development. | Detecting proteins modified by DNP or developing affinity purification methods. | |

| Studying glutamine's role in protein expression. | Understanding how glutamine levels impact the synthesis of specific proteins. nih.gov |

Development of Integrated Analytical Platforms for Complex Biological Matrices

The effective use of this compound in research, particularly in clinical and high-throughput settings, necessitates the development of robust and integrated analytical platforms. While techniques like high-performance liquid chromatography (HPLC) have been used for the separation of DNP-amino acids, modern research demands more sensitive and comprehensive approaches.

The future lies in the creation of integrated platforms that combine advanced separation techniques with high-resolution mass spectrometry. A key component of such a platform would be a multi-dimensional liquid chromatography system capable of resolving DNP-L-glutamine from its isomers and other closely related metabolites in complex biological matrices like blood, urine, and tissue extracts.

A significant challenge in glutamine analysis is its propensity to cyclize into pyroglutamic acid in solution or during analysis, which can lead to inaccurate quantification. An integrated analytical platform must address this by optimizing sample preparation protocols and chromatographic conditions to minimize this conversion. Furthermore, the platform should incorporate automated sample handling and data analysis pipelines to facilitate high-throughput screening.

The development of such platforms could involve:

Novel Chromatographic Phases: Creating stationary phases with high selectivity for DNP-amino acids to improve separation efficiency.

Microfluidic Devices: Utilizing "lab-on-a-chip" technology to integrate sample preparation, derivatization, separation, and detection into a single, automated device. This would reduce sample volume requirements and analysis time.

Advanced Mass Spectrometry: Employing techniques like ion mobility-mass spectrometry to provide an additional dimension of separation based on the molecule's size and shape, further enhancing the ability to distinguish between isomers.

By developing these integrated analytical platforms, researchers will be able to fully harness the potential of this compound as a powerful tool for dissecting the intricate roles of glutamine in health and disease.

Q & A

Q. What are the standard methods for synthesizing N2-(2,4-dinitrophenyl)-L-glutamine and its derivatives?

The synthesis typically involves a condensation reaction between L-glutamine (or its derivatives) and 2,4-dinitrophenyl hydrazine. For example, Schiff base complexes are formed by reacting 2,4-dinitrophenyl hydrazine with carboxylic acids or aldehydes under reflux conditions in ethanol or methanol. Purification steps include recrystallization and chromatographic techniques. Characterization relies on elemental analysis (CHN), molar conductivity, and spectroscopic methods such as IR, UV-Vis, and ¹H NMR .

Q. How can spectroscopic techniques confirm the structure of this compound complexes?

- IR Spectroscopy : Identifies coordination sites via shifts in ν(N-H) (3100–3300 cm⁻¹ for hydrazine) and ν(C=O) (1650–1700 cm⁻¹ for amide bonds). Bands near 1520 cm⁻¹ and 1340 cm⁻¹ confirm nitro groups (NO₂) .

- ¹H NMR : Signals for aromatic protons (δ 7.5–9.0 ppm) and amide protons (δ 8.0–10.0 ppm) verify the dinitrophenyl group and glutamine backbone .

- UV-Vis : Absorption bands at ~350–400 nm indicate π→π* transitions in the aromatic nitro system .

Q. What factors influence the stability of this compound in aqueous solutions?

Stability depends on pH, temperature, and the presence of coordinating ions. The nitro groups are electron-withdrawing, making the compound susceptible to hydrolysis under alkaline conditions. Buffered solutions (pH 4–6) and low-temperature storage are recommended to minimize degradation .

Advanced Research Questions

Q. How can reaction kinetics elucidate the mechanism of 2,4-dinitrophenyl hydrazine derivatives formation?

Pseudo-first-order kinetics are observed in reactions where hydrazine attacks electron-deficient aromatic carbons (e.g., in 2,4-dinitrophenyl ethers or sulfides). Rate constants (kobs) are determined via UV-Vis monitoring of nitro group displacement. Linear plots of ln(A∞ - At) vs. time confirm a single-step mechanism, while ΔH‡ and ΔS‡ values from Arrhenius plots provide insight into transition-state thermodynamics .

Q. What contradictions arise in interpreting molar conductivity data for metal complexes of this compound?

Molar conductivity values vary with complex structure. For example, [CrL(H₂O)₂Cl]Cl exhibits high conductivity (90–120 S cm² mol⁻¹), indicating a 1:1 electrolyte due to chloride counterions. In contrast, Fe(II) complexes may show lower conductivity (<50 S cm² mol⁻¹), suggesting non-electrolytic behavior influenced by ligand geometry and counterion mobility .

Q. How do computational methods (e.g., HyperChem) aid in predicting the coordination geometry of metal-Schiff base complexes?

Semi-empirical PM3 calculations model ligand-metal interactions by optimizing bond angles and distances. For octahedral Cr(III) complexes, simulations predict axial coordination via glutamine’s carboxylate oxygen and equatorial binding through hydrazine nitrogen. Computed magnetic moments (μeff ≈ 3.8–4.2 BM) align with experimental data from SQUID magnetometry .

Q. What strategies resolve discrepancies in spectroscopic data for similar dinitrophenyl-glutamine derivatives?

Conflicting IR or NMR signals (e.g., ambiguous amide proton shifts) can be addressed by:

- Isotopic labeling : Replacing exchangeable protons (e.g., N-H) with deuterium.

- X-ray crystallography : Definitive structural assignment via crystal lattice analysis.

- Comparative studies : Benchmarking against known analogs like N-acetyl-L-glycyl-L-glutamine (C9H15N3O5), which shares similar functional groups .

Methodological Notes

- Synthesis Optimization : Use anhydrous solvents and inert atmospheres to prevent side reactions with moisture-sensitive nitro groups .

- Data Validation : Cross-reference elemental analysis (e.g., %C, %H) with theoretical values (±0.3% tolerance) to confirm purity .

- Advanced Characterization : Employ ESI-MS for molecular ion confirmation and EPR spectroscopy for paramagnetic metal centers (e.g., Fe(II)) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.